molecular formula C18H21F3N4O3S B2429600 2-((5-(hydroxymethyl)-1-(2-(isopropylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide CAS No. 921867-07-4

2-((5-(hydroxymethyl)-1-(2-(isopropylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide

Cat. No. B2429600
M. Wt: 430.45
InChI Key: MZZCAUFANYXCSR-UHFFFAOYSA-N
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Description

The compound appears to be a complex organic molecule with several functional groups. It contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. The imidazole ring is substituted with a hydroxymethyl group and a thioacetamide group. The molecule also contains an isopropylamino group and a trifluoromethylphenyl group.



Synthesis Analysis

While I couldn’t find a specific synthesis for this compound, similar compounds are often synthesized via condensation reactions1. For instance, 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles can be synthesized in good to excellent yields by the condensation of diamines or amino(thio)phenols with in situ generated CF3CN1.



Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and a heterocyclic ring. The presence of the trifluoromethyl group could introduce a significant amount of electron-withdrawing character, which could affect the reactivity of the molecule.



Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the imidazole ring, the isopropylamino group, and the trifluoromethylphenyl group. The imidazole ring is a common motif in many biologically active compounds and can participate in a variety of chemical reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl group could increase the compound’s lipophilicity, which could affect its solubility and stability.


Scientific Research Applications

Organic Synthesis and Characterization

Organic synthesis techniques have been applied to create novel compounds related to the specified chemical structure. Studies have focused on synthesizing derivatives with potential for various biological applications, employing techniques such as NMR, IR, and elemental analysis for characterization. For example, the synthesis of novel oxadiazole and thiadiazole derivatives has been reported, showcasing the versatility of these compounds in organic chemistry (Li Ying-jun, 2012) (P. Yu et al., 2014).

Antimicrobial Activity

Several studies have synthesized derivatives of the mentioned compound structure to test their antimicrobial properties. These compounds have shown significant activity against various bacterial strains, indicating their potential as antimicrobial agents. Notably, derivatives of 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamides and benzimidazole have been evaluated for their antibacterial efficacy, showcasing the broad applicability of these compounds in developing new antibacterial agents (K. Ramalingam et al., 2019).

Development of Fluorescent Probes

Research has also explored the use of related compounds in the development of fluorescent probes, particularly for the detection of ions such as mercury. This application underscores the chemical versatility and functional utility of these compounds in environmental monitoring and analytical chemistry (N. Shao et al., 2011).

Antioxidant Activity

The antioxidant properties of pyrazole-acetamide derivatives have been studied, revealing that these compounds exhibit significant antioxidant activity. This research opens up new avenues for the application of these compounds in fields related to oxidative stress and its biological implications (K. Chkirate et al., 2019).

Safety And Hazards

Without specific data, it’s hard to predict the safety and hazards associated with this compound. However, as with all chemicals, it should be handled with care, using appropriate personal protective equipment.


Future Directions

The potential applications of this compound would likely depend on its biological activity. It could be interesting to investigate its interactions with various biological targets, given the presence of the imidazole ring and other functional groups.


Please note that this is a general analysis based on the structural features of the compound and similar compounds. For a more accurate and detailed analysis, specific experimental data would be needed.


properties

IUPAC Name

2-[5-(hydroxymethyl)-2-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanylimidazol-1-yl]-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21F3N4O3S/c1-11(2)23-15(27)8-25-12(9-26)7-22-17(25)29-10-16(28)24-14-6-4-3-5-13(14)18(19,20)21/h3-7,11,26H,8-10H2,1-2H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZZCAUFANYXCSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CN1C(=CN=C1SCC(=O)NC2=CC=CC=C2C(F)(F)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5-(hydroxymethyl)-1-(2-(isopropylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide

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